[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate [(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
Brand Name: Vulcanchem
CAS No.: 108855-10-3
VCID: VC0035352
InChI: InChI=1S/C44H82O12/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(45)32(28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(51)53-30-34-36(46)37(47)39(49)43(54-34)56-44-40(50)38(48)41-35(55-44)31-52-41/h32-41,43-50H,3-31H2,1-2H3/t32?,33?,34-,35-,36+,37+,38-,39-,40-,41+,43-,44-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O
Molecular Formula: C44H82O12
Molecular Weight: 803.1 g/mol

[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate

CAS No.: 108855-10-3

Main Products

VCID: VC0035352

Molecular Formula: C44H82O12

Molecular Weight: 803.1 g/mol

[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate - 108855-10-3

CAS No. 108855-10-3
Product Name [(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
Molecular Formula C44H82O12
Molecular Weight 803.1 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
Standard InChI InChI=1S/C44H82O12/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(45)32(28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(51)53-30-34-36(46)37(47)39(49)43(54-34)56-44-40(50)38(48)41-35(55-44)31-52-41/h32-41,43-50H,3-31H2,1-2H3/t32?,33?,34-,35-,36+,37+,38-,39-,40-,41+,43-,44-/m1/s1
Standard InChIKey WCDYMMVGBZNUGB-ORPFKJIMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)CO3)O)O)O)O)O)O
SMILES CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O
Synonyms 4,6-anhydrogalactopyranosyl-6-O-corynomycoloylgalactopyranoside
AGCG
PubChem Compound 194796
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator